An In-Depth Technical Guide to the Fundamental Chemical Properties of 1H-Benzotriazole, Sodium Salt
An In-Depth Technical Guide to the Fundamental Chemical Properties of 1H-Benzotriazole, Sodium Salt
This guide provides a comprehensive overview of the fundamental chemical properties of 1H-Benzotriazole, sodium salt (also known as sodium benzotriazolide). It is intended for researchers, scientists, and professionals in drug development who utilize or are investigating this versatile chemical compound. This document moves beyond a simple recitation of facts to offer insights into the causality of its behavior and its practical applications in various scientific domains.
Introduction: The Significance of the Benzotriazole Moiety and its Sodiated Form
1H-Benzotriazole and its derivatives are a cornerstone in various fields, from industrial corrosion inhibition to the synthesis of complex pharmaceutical agents.[1][2] The sodium salt of 1H-Benzotriazole, in particular, offers distinct advantages over its parent compound, primarily due to its enhanced solubility in aqueous media and its heightened nucleophilicity. These characteristics make it a valuable reagent and a subject of significant scientific interest. This guide will delve into the core chemical principles that govern the utility of 1H-Benzotriazole, sodium salt.
Molecular Structure and Physicochemical Properties
The fundamental properties of 1H-Benzotriazole, sodium salt stem from its unique molecular architecture. The molecule consists of a benzene ring fused to a 1,2,3-triazole ring, with a sodium cation associated with the deprotonated triazole nitrogen.
Diagram: Chemical Structure of 1H-Benzotriazole, Sodium Salt
Caption: Structure of 1H-Benzotriazole, sodium salt.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄N₃Na | [3][4] |
| Molecular Weight | 141.11 g/mol | [4][5] |
| CAS Number | 15217-42-2 | [3][6] |
| Appearance | White to off-white crystalline powder | [5] |
| pKa of parent acid (1H-Benzotriazole) | 8.2 | [5] |
| Solubility in Water | Highly soluble (approx. 1000 g/L at 20°C) | [7] |
| Solubility in Other Solvents | Soluble in lower alcohols (e.g., methanol, ethanol), ethylene glycol, chloroform, benzene, and toluene. | [8] |
The significant increase in water solubility compared to the parent 1H-Benzotriazole (approximately 20 g/L) is a direct consequence of its ionic nature.[9][10] This property is paramount in applications requiring aqueous formulations, such as in cooling water systems and as a reagent in certain aqueous-phase organic reactions.
Spectroscopic and Structural Characterization
For any researcher, the ability to unequivocally identify and characterize a compound is essential. This section details the expected spectroscopic signatures of 1H-Benzotriazole, sodium salt.
Infrared (IR) Spectroscopy
Key IR absorptions for the benzotriazolide anion:
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
C=C ring stretching (benzene): ~1450-1600 cm⁻¹
-
N=N stretching (triazole): ~1416 cm⁻¹[11]
-
C-N stretching: ~1228 cm⁻¹[11]
-
Aromatic C-H out-of-plane bending: ~740-780 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following are the anticipated chemical shifts for 1H-Benzotriazole, sodium salt in a common deuterated solvent.
¹H NMR (in D₂O): The aromatic protons of the benzotriazolide anion are expected to appear as two multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The symmetry of the anion may lead to a simpler spectrum compared to some unsymmetrically substituted derivatives.
¹³C NMR (in D₂O): The spectrum will show signals corresponding to the carbon atoms of the fused ring system. The carbons of the benzene ring will resonate in the typical aromatic region (δ 110-150 ppm).
It is important to note that the exact chemical shifts can be influenced by the solvent and the concentration of the sample.[12]
Crystallographic Data
To date, a detailed single-crystal X-ray diffraction structure of 1H-Benzotriazole, sodium salt is not widely available in open-access crystallographic databases. Such a study would provide invaluable information on the coordination of the sodium ion, the bond lengths and angles within the benzotriazolide anion in the solid state, and the packing of the molecules in the crystal lattice. This information would be particularly useful for understanding its solid-state properties and for computational modeling studies.
Synthesis and Reactivity
Synthetic Methodologies
The primary route to 1H-Benzotriazole, sodium salt involves a two-step process.
Diagram: Synthetic Pathway to 1H-Benzotriazole, Sodium Salt
Caption: General synthetic route to 1H-Benzotriazole, sodium salt.
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Synthesis of 1H-Benzotriazole: The precursor, 1H-Benzotriazole, is most commonly synthesized via the diazotization of o-phenylenediamine with sodium nitrite in an acidic medium, such as acetic acid.[5][10] This is followed by an intramolecular cyclization to form the benzotriazole ring.
-
Formation of the Sodium Salt: 1H-Benzotriazole is a weak acid (pKa ≈ 8.2) and can be readily deprotonated by a strong base to form the sodium salt.[5] Common bases used for this purpose include sodium hydroxide and sodium methoxide. The reaction is typically carried out in a suitable solvent like methanol, from which the sodium salt can be isolated.
Experimental Protocol: Laboratory-Scale Synthesis of 1H-Benzotriazole, Sodium Salt from 1H-Benzotriazole
-
Dissolution: Dissolve a known molar equivalent of 1H-Benzotriazole in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Slowly add one molar equivalent of sodium hydroxide solution or sodium methoxide to the stirring solution at room temperature.
-
Reaction: Continue stirring the mixture for a specified period (e.g., 1-2 hours) to ensure complete deprotonation.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any unreacted starting material and then dried under vacuum to yield the purified 1H-Benzotriazole, sodium salt.
Chemical Reactivity and Applications in Synthesis
The enhanced nucleophilicity of the benzotriazolide anion makes 1H-Benzotriazole, sodium salt a valuable reagent in organic synthesis, particularly in N-alkylation reactions.
Regioselective N-Alkylation: The alkylation of benzotriazole can result in two isomers: N1- and N2-substituted products. The use of the pre-formed sodium salt simplifies the reaction by obviating the need for an additional base and can influence the regioselectivity of the alkylation.[5] Generally, the reaction of the benzotriazolide anion with an alkyl halide favors the formation of the N1-alkylated product.[1] This is a crucial consideration in the synthesis of various biologically active molecules where specific substitution patterns are required.
Utility in Drug Development: While 1H-Benzotriazole itself is not typically the active pharmacophore, the benzotriazole moiety is a "privileged scaffold" in medicinal chemistry.[6] Its derivatives have been shown to possess a wide range of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2] 1H-Benzotriazole, sodium salt serves as a key intermediate in the synthesis of these derivatives, facilitating the introduction of various substituents onto the benzotriazole core structure.
Core Applications and Mechanisms of Action
Corrosion Inhibition
The most prominent industrial application of 1H-Benzotriazole, sodium salt is as a corrosion inhibitor, particularly for copper and its alloys.[13]
Diagram: Mechanism of Corrosion Inhibition
Caption: Simplified mechanism of copper corrosion inhibition by benzotriazolide.
The mechanism of action involves the formation of a protective, passive film on the metal surface. The benzotriazolide anion adsorbs onto the copper surface and forms a stable, insoluble complex with copper ions. This polymeric film acts as a physical barrier, isolating the metal from the corrosive environment and preventing further oxidation.
Other Applications
Beyond corrosion inhibition, derivatives of 1H-Benzotriazole, for which the sodium salt is a key precursor, are used as:
-
UV Stabilizers: In plastics and coatings to prevent degradation from ultraviolet radiation.[5]
-
Antifogging Agents: In photographic emulsions.
Safety and Handling
1H-Benzotriazole, sodium salt is classified as harmful if swallowed and can cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
1H-Benzotriazole, sodium salt is a compound of significant chemical and industrial importance. Its enhanced aqueous solubility and nucleophilicity compared to its parent acid make it an invaluable tool in both industrial applications, such as corrosion inhibition, and in the synthesis of complex organic molecules with potential therapeutic applications. A thorough understanding of its fundamental chemical properties, as outlined in this guide, is crucial for its effective and safe utilization in research and development.
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